(2E,4E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile
Overview
Description
(2E,4E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile is a synthetic organic compound that features a thiazole ring, dichlorophenyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea.
Attachment of the Dichlorophenyl Group: This step might involve a nucleophilic substitution reaction.
Formation of the Penta-2,4-dienenitrile Backbone: This could be achieved through a series of aldol condensations and dehydration reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, such as using continuous flow reactors and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The dichlorophenyl group might participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride could be used.
Substitution: Reagents such as halogens or nitrating agents might be employed.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiazole rings are often studied as catalysts in organic reactions.
Material Science: The unique electronic properties of such compounds might make them suitable for use in organic electronics.
Biology and Medicine
Antimicrobial Agents: Thiazole-containing compounds are frequently investigated for their antimicrobial properties.
Anti-inflammatory Agents: The dichlorophenyl group might contribute to anti-inflammatory activity.
Industry
Dyes and Pigments: The compound’s structure suggests potential use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as an antimicrobial agent, the compound might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(4-aminophenyl)penta-2,4-dienenitrile: Similar structure but with an amino group instead of a nitro group.
(2E,4E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(4-methylphenyl)penta-2,4-dienenitrile: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of both dichlorophenyl and nitrophenyl groups, along with the thiazole ring, might confer unique electronic and steric properties, making the compound particularly interesting for specific applications.
Properties
IUPAC Name |
(2E,4E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O2S/c21-15-6-9-17(18(22)10-15)19-12-28-20(24-19)14(11-23)3-1-2-13-4-7-16(8-5-13)25(26)27/h1-10,12H/b2-1+,14-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNZJSYCPBJKAT-GKBVPRJTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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